1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine
Overview
Description
1-(2-Aminoethyl)-N,N-dimethylcyclopropan-1-amine is a chemical compound with the molecular formula C_6H_14N_2. It is a derivative of cyclopropane, featuring an aminoethyl group attached to the cyclopropane ring and two methyl groups attached to the nitrogen atom of the aminoethyl group. This compound is of interest in various scientific and industrial applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropane or cyclopropane derivatives.
Reaction Steps: The cyclopropane ring is first functionalized to introduce the aminoethyl group. This can be achieved through nucleophilic substitution reactions.
Dimethylation: The aminoethyl group is then dimethylated using methylating agents such as methyl iodide or dimethyl sulfate under appropriate reaction conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process, where cyclopropane derivatives are reacted with ethylene diamine and subsequently methylated.
Continuous Process: Continuous flow reactors can also be employed for large-scale production, offering better control over reaction conditions and improved safety.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to interact with a variety of biological targets . These targets include various receptors and enzymes, which play crucial roles in numerous biological processes.
Mode of Action
Amines, in general, are known to interact with their targets through various mechanisms For instance, they can form covalent bonds with their targets, leading to changes in the target’s function
Biochemical Pathways
Similar compounds such as dopamine, a catecholamine neurotransmitter, are known to regulate several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation . It would be interesting to investigate whether 1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine has similar effects on these or other biochemical pathways.
Pharmacokinetics
Similar compounds such as fluvoxamine maleate, a selective serotonin reuptake inhibitor, have been studied extensively
Result of Action
Similar compounds such as 1-(2-aminoethyl) piperazine have been studied for their ability to absorb carbon dioxide
Action Environment
Similar compounds such as 1-(2-aminoethyl) piperazine have been studied in various environments, including aqueous solutions at different temperatures
Biochemical Analysis
Biochemical Properties
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . These interactions can influence the breakdown and synthesis of neurotransmitters, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of dopamine receptors, which play a crucial role in neurotransmission . This modulation can lead to changes in cell function, including alterations in signal transduction and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, thereby influencing their activity. For example, its interaction with MAO can inhibit the breakdown of neurotransmitters, leading to increased levels of these molecules in the synaptic cleft . Additionally, it can affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity over extended periods, but its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, it may exhibit toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, its interaction with MAO and COMT can affect the metabolism of neurotransmitters, leading to changes in their levels and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding the transport mechanisms is essential for determining the bioavailability and therapeutic potential of the compound.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce any functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the aminoethyl group can be substituted with various nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride, lithium aluminum hydride, and various alkyl halides are used in these reactions. Reaction conditions typically involve the use of solvents like methanol or ethanol, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed: The major products include various amines, ethers, and other functionalized cyclopropane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds: Compounds such as 1-(2-aminoethyl)piperazine, N,N-dimethyl-1,2-ethanediamine, and other cyclopropane derivatives are structurally related.
Uniqueness: 1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine is unique due to its cyclopropane ring and specific substitution pattern, which confer distinct chemical properties and reactivity compared to its analogs.
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Properties
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(3-4-7)5-6-8/h3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRABLRVFJPVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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